molecular formula C13H15N3O2 B2365540 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid CAS No. 691363-11-8

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid

Cat. No.: B2365540
CAS No.: 691363-11-8
M. Wt: 245.282
InChI Key: GLIAIPXYMCWRTG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is part of the benzotriazole family, known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid typically involves the reaction of cyclohexylamine with benzotriazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid" are not available within the provided search results, the information below outlines potential applications based on the properties and uses of related benzotriazole derivatives:

General Information
this compound is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is available for purchase as a product for proteomics research . Specifications list its purity at approximately 98% with storage at room temperature .

Potential Applications

  • Pharmaceutical Research :
    • Antiviral Activity: Benzotriazole derivatives have demonstrated antiviral activity . For example, some 1H-benzo[d]imidazole-5-carboxamide derivatives have shown activity against the Yellow Fever Virus (YFV) and Zika Virus (ZIKV) . The introduction of a cyclohexyl substituent at position 1 has been shown to improve anti-YFV activity .
  • Agonist for GPR109B Receptor :
    • IPBT-5CA, a related compound, acts as a highly selective agonist for the human orphan G-protein-coupled receptor GPR109b (EC50 = 400 nM) . It shows no activity at the closely related niacin receptor GPR109a .
    • In vitro, IPBT-5CA inhibits isoproterenol-stimulated lipolysis in isolated human adipocytes .
  • Antibacterial Applications :
    • Certain benzotriazole derivatives exhibit in vitro antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains .
    • The presence of bulky hydrophobic groups in some benzotriazole derivatives may contribute to their antimicrobial properties .
  • Ligand in Synthesis :
    • Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It has also been used in the hydrothermal synthesis of new coordination polymers .

Table of Potential Applications

ApplicationDescription
Pharmaceutical ResearchPotential antiviral agent, particularly against Flaviviridae family viruses such as Yellow Fever and Zika
GPR109B Receptor AgonistSelective agonist for GPR109B, which is expressed in adipocytes; may inhibit lipolysis
Antibacterial AgentExhibits in vitro antibacterial activity against various bacterial strains, including MRSA
Ligand in Chemical SynthesisUsed as a bifunctional ligand in solvent-induced synthesis and hydrothermal synthesis of coordination assemblies
Proteomics ResearchUseful as a building block in protein degrader development

Emerging Research

  • Inhibitors: Despite its in vivo efficacy, some benzotriazole derivatives have been used as inhibitors .
  • Molecular dynamics: Studies suggest that benzimidazoles may act as inhibitors for the Yellow Fever and Zika viruses .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular targets, disrupting essential processes in microorganisms .

Comparison with Similar Compounds

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzotriazole core with cyclohexyl and carboxylic acid functionalities, resulting in distinct chemical and biological properties.

Biological Activity

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid (CBTCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. Its unique structure, characterized by the cyclohexyl and benzotriazole moieties, allows it to interact with various biological targets, leading to potential therapeutic applications.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 691363-11-8

CBTCA exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy.
  • Metal Ion Interaction : The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .

Biological Activities

Research indicates that CBTCA possesses a range of biological activities, including:

Antimicrobial Activity

CBTCA has demonstrated significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt cellular processes and inhibit growth.

Antiviral Properties

Studies suggest that CBTCA may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.

Antitumor Effects

Recent investigations have highlighted the compound's potential in oncology. It has been shown to induce apoptosis in cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

The cytotoxic effects were observed to be dose-dependent, indicating a promising avenue for further research in cancer treatment .

Study on Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of CBTCA on various human cancer cell lines. The findings indicated that CBTCA exhibited IC50 values in the micromolar range, demonstrating its effectiveness against:

Cell LineIC50 (µM)
MCF-70.65
U-9372.41
HeLa1.50

The study concluded that CBTCA could be a viable candidate for further development as an anticancer agent .

Antimicrobial Testing

In another investigation, CBTCA was tested against several pathogenic bacteria and fungi. The results indicated that:

  • Gram-positive bacteria : Significant inhibition was observed.
  • Gram-negative bacteria : Moderate activity was noted.

The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial effects.

Applications

The versatility of CBTCA extends beyond biological activity:

  • Corrosion Inhibitor : Due to its ability to form protective layers on metals, CBTCA is utilized in material science as an effective corrosion inhibitor.
  • Synthesis Building Block : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid?

  • Methodology : The compound can be synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by slow evaporation in a CH₂Cl₂–DMSO solvent mixture to yield crystals. This approach is adapted from protocols for structurally analogous benzimidazole derivatives .
  • Key Steps :

  • Reflux at controlled temperatures (e.g., 2.5–5 hours).
  • Recrystallization from acetic acid or DMF/acetic acid mixtures for purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography (single-crystal analysis) resolves hydrogen-bonding networks (e.g., O–H⋯N interactions) and confirms molecular packing .
  • HPLC and FTIR validate purity and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • SMILES/InChI descriptors (e.g., C1CCC(CC1)N2C3=C(N=C2C4=CC=CC=C4)...) aid in computational validation .

Q. How can purification challenges be addressed for this compound?

  • Methodology : Use gradient recrystallization (e.g., CH₂Cl₂–DMSO mixtures) or column chromatography with polar/non-polar solvent systems. Evidence from benzimidazole analogs suggests that slow evaporation at 273 K optimizes crystal formation .

Q. What are the key functional groups influencing reactivity?

  • Methodology : The carboxylic acid (-COOH) and benzotriazole moieties dominate reactivity. Hydrogen-bonding interactions (e.g., O2–H2⋯N2) affect solubility and crystallinity, while the cyclohexyl group enhances lipophilicity .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data be resolved?

  • Methodology : Compare R factors (e.g., 0.052 vs. 0.143) and hydrogen-bond geometries across studies. For example, intermolecular O–H⋯N bonds in differ from packing motifs in , suggesting solvent-dependent polymorphism. Validate via temperature-dependent XRD and Hirshfeld surface analysis .

Q. What computational approaches predict the compound’s bioactivity?

  • Methodology :

  • Docking studies : Use the SMILES string to model interactions with targets like cyclooxygenase or antimicrobial enzymes.
  • QSAR modeling : Compare with analogs (e.g., tetrazole derivatives in ) to correlate substituent effects with activity .

Q. What mechanistic pathways explain the compound’s stability under acidic/basic conditions?

  • Methodology : Conduct pH-dependent stability assays (HPLC monitoring) and DFT calculations to assess protonation states of the benzotriazole ring. Evidence from imidazole derivatives suggests sensitivity to hydrolysis at extreme pH .

Q. How do structural modifications enhance biological activity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring or replace the cyclohexyl group with fluorinated moieties. Compare with derivatives in and , noting enhanced antimicrobial activity in nitro-substituted analogs .

Q. What strategies validate the compound’s role in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., Cu²⁺ or Zn²⁺) and characterize via UV-Vis, ESR, and single-crystal XRD. The carboxylic acid group acts as a chelating site, as seen in related benzothiazole complexes .

Q. How does hydrogen-bonding affect supramolecular assembly?

  • Methodology : Analyze XRD data (e.g., ) to map O–H⋯N and C–H⋯π interactions. Compare packing motifs with methylated or esterified derivatives to isolate non-covalent driving forces .

Properties

IUPAC Name

1-cyclohexylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(18)9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAIPXYMCWRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid

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